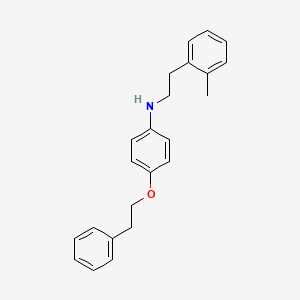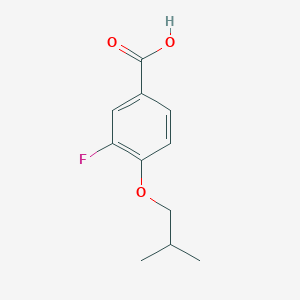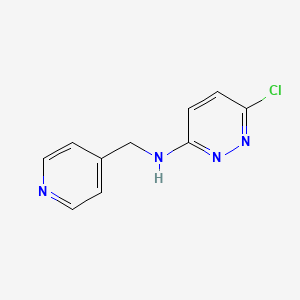
6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine
Overview
Description
6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine is a chemical compound with the molecular formula C10H9ClN4 . It has a molecular weight of 220.66 .
Synthesis Analysis
The synthesis of pyridazin compounds, such as 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine, often involves complex chemical reactions . For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine can be represented by the SMILES notation:c1cc(nnc1NCc2ccncc2)Cl .
Scientific Research Applications
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including pyridazine and pyridazinone analogues, play a crucial role in organic synthesis and catalysis. These compounds serve as versatile synthetic intermediates and are involved in the formation of metal complexes, design of catalysts, and asymmetric synthesis. Their utility spans across various chemical reactions, highlighting their importance in advancing organic synthesis methodologies (Li et al., 2019).
Drug Development and Medicinal Applications
Pyridazine derivatives have been explored for their potential in drug development due to their interesting biological activities. These activities include anticancer, antibacterial, and anti-inflammatory effects, demonstrating the medicinal relevance of these compounds. The structural versatility of pyridazine and pyridazinone derivatives allows for the synthesis of novel compounds with enhanced biological properties, suggesting their utility in creating new therapeutic agents (Jakhmola et al., 2016).
Chemosensing Applications
The ability of pyridine derivatives to act as chemosensors for various ions and neutral species underscores their significance in analytical chemistry. Pyridine-based compounds are employed in the detection of different species in environmental, agricultural, and biological samples. Their high affinity for ions and neutral species, coupled with their structural adaptability, makes them valuable tools in the development of highly selective and effective chemosensing applications (Abu-Taweel et al., 2022).
Biological Activities and Pharmacological Properties
Research on pyridopyridazine derivatives has revealed a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic effects. These derivatives also show promise as selective inhibitors for enzymes such as phosphodiesterases, indicating their potential in treating various diseases. The structural diversity of pyridopyridazine compounds contributes to their wide range of pharmacological properties, making them a focus of ongoing medicinal chemistry research (Wojcicka & Nowicka-Zuchowska, 2018).
properties
IUPAC Name |
6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-1-2-10(15-14-9)13-7-8-3-5-12-6-4-8/h1-6H,7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTORCMYWYDDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NCC2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651965 | |
| Record name | 6-Chloro-N-[(pyridin-4-yl)methyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine | |
CAS RN |
1042499-95-5 | |
| Record name | 6-Chloro-N-[(pyridin-4-yl)methyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



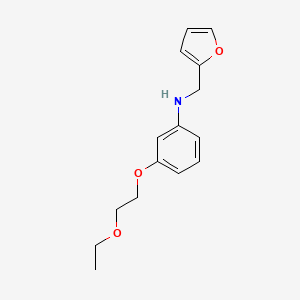

![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)
![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)

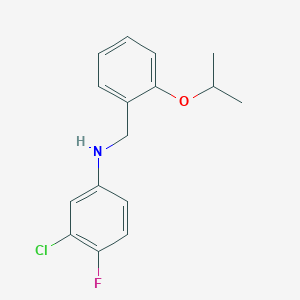
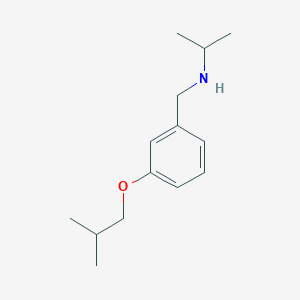
![3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline](/img/structure/B1451641.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)
![N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1451643.png)
![N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1451647.png)
